molecular formula C10H13NO B1589920 8-Methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 34146-68-4

8-Methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1589920
CAS No.: 34146-68-4
M. Wt: 163.22 g/mol
InChI Key: VEYNNZSFJBDSPI-UHFFFAOYSA-N
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Description

8-Methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to enhance yield and purity. The scalability of these methods ensures the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, selenium dioxide.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include nitrones, decahydroisoquinoline, and various substituted derivatives .

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific methoxy substitution, which influences its chemical reactivity and biological activity. This substitution enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .

Properties

IUPAC Name

8-methoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-4,11H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYNNZSFJBDSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513737
Record name 8-Methoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34146-68-4
Record name 8-Methoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxy-1,2,3,4-tetrahydroisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Combine 8-methoxy-3,4-dihydro-2H-isoquinolin-1-one (0.778 g, 4.40 mmol), THF (20 mL), and LiAlH4 (0.333 g, 8.8 mmol) at 0° C. under nitrogen atmosphere. After 30 minutes of the reaction, reflux for 2 hours and then cool to room temperature. Quench the reaction by adding water and 1.0 M NaOH at 0° C. and stirring for 12 hours at room temperature. Filter the reaction through Celite® and elute with THF. After concentrating the filtrate under reduced pressure, add the mixture to a 10 g SCX column pre-treated with 5% AcOH/MeOH. After rinsing several times with MeOH, elute the product using 1.0 N NH3-MeOH followed by concentration under reduced pressure to afford 0.665 g, 4.07 mmol (93% yield) of the title compound as a tan oil: 1H NMR (500 MHz, CDCl3); 1.7-2.0 (1H, b s), 2.77 (2H, t, J=5.86 Hz), 3.09 (2H, t, J=5.86 Hz), 3.8 (3H, s), 3.95 (2H, s), 6.6-6.8 (2H, m), 7.0-7.15 (1H, m); TLC 5% MeOH:ethyl acetate Rf:=0.1
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Yield
93%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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